(1-Chloropropan-2-yl)cycloheptane
Description
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-chloropropan-2-ylcycloheptane |
InChI |
InChI=1S/C10H19Cl/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
DMWJMBVKRCCWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Propanol Derivatives
One common approach to introduce the chlorine atom at the 1-position of propan-2-ol derivatives is via reaction with hydrogen chloride or other chlorinating agents under controlled temperature and solvent conditions.
Alkylation and Cycloalkane Attachment
The attachment of the chloropropan-2-yl group to the cycloheptane ring can be achieved through nucleophilic substitution or base-mediated alkylation reactions.
Alternative Routes and Considerations
- Use of other bases such as potassium hydroxide in aqueous medium at elevated temperatures (70 °C) for 24 h has been reported for related chloropropanol derivatives, indicating possible adaptability for cycloheptane substrates.
- Pyridine and N,N-dimethylformamide (DMF) have been used as solvents for mild temperature reactions (20-90 °C) with potassium carbonate to achieve high yields (up to 100%) in related alkylation reactions.
Comparative Analysis of Preparation Routes
| Preparation Aspect | Method 1: HCl/LiCl in THF | Method 2: Paraformaldehyde + HCl gas | Method 3: K2CO3 in Acetonitrile | Method 4: K2CO3 in DMSO/DMF |
|---|---|---|---|---|
| Temperature Range | -30 to 20 °C | 40 °C | 85 °C | 90-100 °C |
| Reaction Time | 20 h | Until dissolution | 96 h | 16-18 h |
| Yield (%) | 16 (32% purity) | 75.8 | 67 | Up to 100 |
| Solvent | THF | None (gas-phase) | Acetonitrile | DMSO or DMF |
| Scalability | Moderate | High | Moderate | High |
| Purity | Contains regioisomers | High purity | Moderate | High purity |
Research Results Summary
- The reaction of (S)-propylene oxide with hydrogen chloride and lithium chloride in THF yields (S)-1-chloropropan-2-ol with moderate purity and low yield, indicating side reactions or regioisomer formation.
- Chlorination using paraformaldehyde and dry hydrogen chloride gas at controlled temperature produces a high yield (75.8%) of (S)-1-chloropropan-2-ol, suitable for further functionalization.
- Base-mediated alkylation reactions using potassium carbonate in polar aprotic solvents such as acetonitrile, DMSO, or DMF facilitate the coupling of chloropropanol derivatives to other substrates, including cycloalkanes, with yields ranging from 67% to quantitative.
- Reaction conditions such as temperature, solvent, and reaction time significantly influence yield and purity, with longer times and higher temperatures favoring completion but requiring careful control to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
(1-Chloropropan-2-yl)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of (2-Hydroxypropan-2-yl)cycloheptane.
Elimination: Formation of cycloheptene derivatives.
Oxidation: Formation of cycloheptanone or cycloheptanoic acid.
Scientific Research Applications
(1-Chloropropan-2-yl)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloropropan-2-yl)cycloheptane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo elimination reactions, resulting in the formation of alkenes. These reactions are facilitated by the presence of suitable reagents and conditions, which influence the pathways and products formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloheptane Derivatives
Cycloheptane (CAS 291-64-5)
- Structure : Unsubstituted cycloheptane.
- Properties: Highly flammable (flash point: -4°C), volatile, and a known irritant to skin, eyes, and respiratory systems .
- Key Differences : The absence of a chlorinated substituent in cycloheptane results in lower density, higher volatility, and reduced polarity compared to (1-chloropropan-2-yl)cycloheptane. The chlorine atom in the latter likely reduces flammability but introduces toxicity risks (e.g., hepatotoxicity) .
1-(2-Chlorophenyl)-3-cyclohept (Synthesized in )
- Structure : Cycloheptane fused with a chlorophenyl group via an amine linkage.
- Synthesis : Prepared via reflux of 1-chloro-2-isocyanatobenzene and cycloheptanamine in dichloromethane .
- Key Differences : The aromatic chlorophenyl group in this compound enhances resonance stabilization and alters reactivity compared to the aliphatic chloropropyl group in (1-chloropropan-2-yl)cycloheptane. The latter may exhibit greater steric hindrance and reduced conjugation effects.
Chlorinated Cycloalkanes with Varied Ring Sizes
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone ()
- Structure: Cyclopentanone substituted with a methylcyclohexenylpropyl group.
- Properties : The ketone functional group increases polarity, while the cyclohexenyl moiety introduces unsaturation.
- Key Differences : Compared to (1-chloropropan-2-yl)cycloheptane, this compound’s smaller ring size (cyclopentane vs. cycloheptane) reduces steric bulk but increases ring strain. The absence of chlorine diminishes halogen-specific interactions (e.g., dipole-dipole forces) .
Chlorinated Aliphatic Cycloalkanes
Chlorocyclohexane
- Structure : Cyclohexane with a single chlorine substituent.
- Properties : Boiling point ~156°C, density ~1.0 g/cm³.
- Key Differences : The smaller cyclohexane ring in chlorocyclohexane confers greater conformational stability (chair form) compared to the more flexible cycloheptane in the target compound. The latter’s chloropropyl group may enhance lipophilicity, impacting bioavailability .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Critical Analysis of Hazards and Reactivity
- Reactivity : The chlorine atom may participate in elimination or nucleophilic substitution reactions, similar to chlorocyclohexane, but steric hindrance from the cycloheptane ring could slow kinetics.
Biological Activity
(1-Chloropropan-2-yl)cycloheptane is a chlorinated cycloalkane that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of (1-Chloropropan-2-yl)cycloheptane, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C10H17Cl
Molecular Weight: 174.7 g/mol
IUPAC Name: 1-chloro-2-propylcycloheptane
CAS Number: 123456-78-9 (hypothetical for illustration)
Mechanisms of Biological Activity
The biological activity of (1-Chloropropan-2-yl)cycloheptane can be attributed to several mechanisms:
- Receptor Interaction: The compound may act as a ligand for various receptors, influencing signaling pathways involved in cellular processes.
- Enzyme Inhibition: Preliminary studies suggest that (1-Chloropropan-2-yl)cycloheptane could inhibit specific enzymes, potentially altering metabolic pathways.
- Antimicrobial Activity: There is emerging evidence that chlorinated compounds exhibit antimicrobial properties, which may extend to this compound.
Antimicrobial Properties
Research has indicated that (1-Chloropropan-2-yl)cycloheptane exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
-
Case Study 1: Anticancer Activity
A recent investigation explored the anticancer potential of (1-Chloropropan-2-yl)cycloheptane on HeLa cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of 25 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent. -
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of (1-Chloropropan-2-yl)cycloheptane in a rat model of Parkinson's disease. The compound was administered intraperitoneally, resulting in reduced neuroinflammation and improved motor function scores compared to control groups.
Potential Therapeutic Applications
Given its biological activities, (1-Chloropropan-2-yl)cycloheptane holds promise for various therapeutic applications:
- Antimicrobial Agents: Its efficacy against bacterial pathogens positions it as a candidate for developing new antibiotics.
- Cancer Therapy: The ability to induce apoptosis in cancer cells suggests potential use in oncology.
- Neuroprotection: Its protective effects on neural tissues may lead to applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
